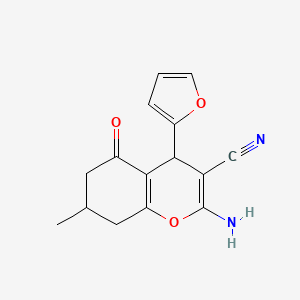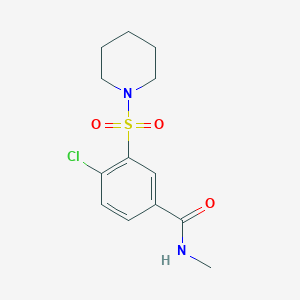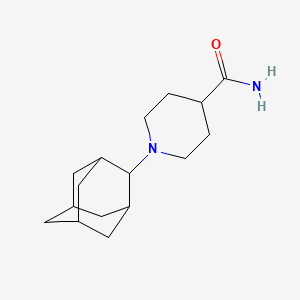
1-(2-Adamantyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Adamantyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with an adamantyl group at the 2-position and a carboxamide group at the 4-position. The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)piperidine-4-carboxamide typically involves the functionalization of adamantane and subsequent coupling with a piperidine derivative. One common method includes the following steps:
Functionalization of Adamantane: Adamantane can be functionalized through radical reactions to introduce a carboxyl group, forming 1-adamantane carboxylic acid.
Formation of Adamantyl Derivative: The carboxylic acid is then converted to an acid chloride using reagents like thionyl chloride.
Coupling with Piperidine: The acid chloride is reacted with piperidine-4-carboxamide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the functionalization of adamantane and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Adamantyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products:
Oxidation: Formation of adamantyl ketones or alcohols.
Reduction: Conversion to piperidine-4-amine derivatives.
Substitution: Introduction of various substituents on the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Adamantyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The rigid structure of the adamantyl group makes it useful in the design of novel materials with unique mechanical properties.
Biological Studies: It is used in studies exploring the interaction of adamantyl derivatives with biological membranes and proteins.
Wirkmechanismus
The mechanism of action of 1-(2-Adamantyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring can interact with active sites of enzymes or receptors, modulating their activity. This dual functionality makes it a versatile compound in drug design.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylamine: Similar in structure but lacks the piperidine ring.
Piperidine-4-carboxamide: Lacks the adamantyl group, affecting its rigidity and biological activity.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness: 1-(2-Adamantyl)piperidine-4-carboxamide is unique due to the combination of the rigid adamantyl group and the versatile piperidine ring, providing a balance of stability and reactivity that is beneficial in both medicinal and materials chemistry.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-16(19)12-1-3-18(4-2-12)15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXIZAHHMFHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4R)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5197371.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)
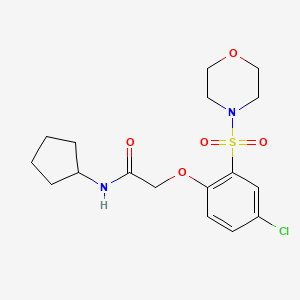
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![1-[4-[2-hydroxy-3-(N-methylanilino)propoxy]phenoxy]-3-(N-methylanilino)propan-2-ol](/img/structure/B5197415.png)
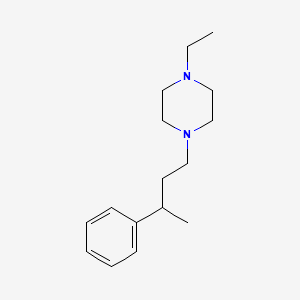
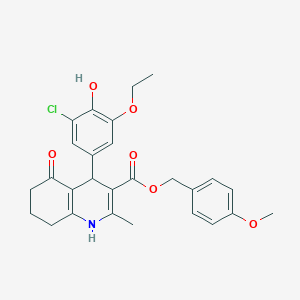
![2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol](/img/structure/B5197434.png)
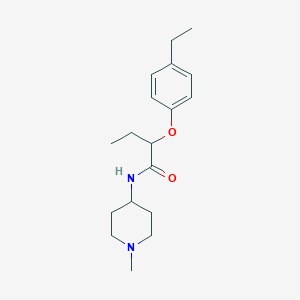
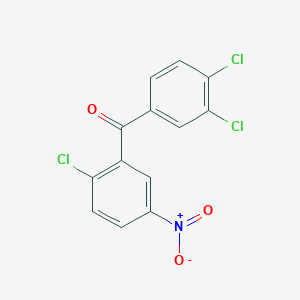
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide](/img/structure/B5197445.png)
methyl}phosphonate](/img/structure/B5197460.png)
